N-(tert-butyl)-3,4-difluorobenzenesulfonamide is a sulfonamide compound notable for its unique molecular structure and potential applications in various scientific fields. Its IUPAC name reflects its chemical composition, which includes a tert-butyl group and difluorobenzene moiety attached to a sulfonamide functional group. The compound's molecular formula is with a molecular weight of approximately 266.27 g/mol. It is classified as an organic sulfonamide and is of interest in medicinal chemistry due to its biological activity and structural properties.
The synthesis of N-(tert-butyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with tert-butylamine. This reaction is generally performed under controlled conditions to optimize yield and purity.
The molecular structure of N-(tert-butyl)-3,4-difluorobenzenesulfonamide features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, a sulfonamide group, and a tert-butyl group. The presence of fluorine enhances the compound's lipophilicity and biological activity.
NLFFYOJXFSKEDN-UHFFFAOYSA-N
CC(C)(C)N(S(=O)(=O)c1cc(c(c1F)F)N)C
N-(tert-butyl)-3,4-difluorobenzenesulfonamide can participate in several chemical reactions:
The mechanism of action for N-(tert-butyl)-3,4-difluorobenzenesulfonamide primarily involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites on enzymes, effectively inhibiting their function. The tert-butyl and difluoro groups enhance binding affinity through hydrophobic interactions and steric effects.
N-(tert-butyl)-3,4-difluorobenzenesulfonamide has several scientific applications:
The compound's versatile nature makes it valuable in both academic research and industrial applications, particularly in drug development and synthetic chemistry.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9